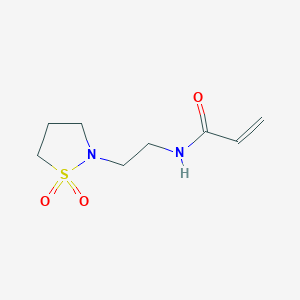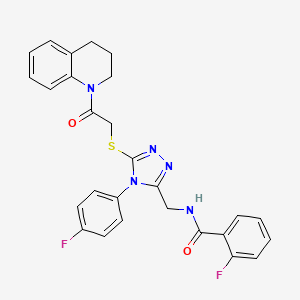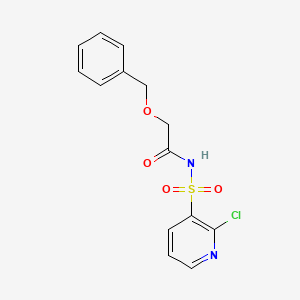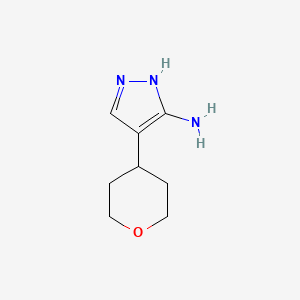![molecular formula C19H23N3O4S B2469179 4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1207011-45-7](/img/structure/B2469179.png)
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a furan ring, and a sulfamoyl group
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the furan ring and the sulfamoyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step involves the coupling of the intermediate compounds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to active sites of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s solubility and bioavailability. The furan ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its anti-inflammatory and antibacterial properties.
2-(2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl)-malonic acid diethyl ester: Investigated for its potential as an α-glucosidase inhibitor.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-17(18(13(2)26-12)27(24,25)22(3)4)19(23)20-10-9-14-11-21-16-8-6-5-7-15(14)16/h5-8,11,21H,9-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHRTSYHNDSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2469100.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylpropanamide](/img/structure/B2469114.png)

![N-(4-{3,7-dioxa-10-azaspiro[5.6]dodecane-10-carbonyl}phenyl)prop-2-enamide](/img/structure/B2469116.png)
